Calcium laurate

CAS No.: 4696-56-4

Cat. No.: VC1837603

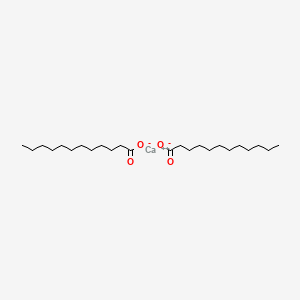

Molecular Formula: C24H46CaO4

Molecular Weight: 438.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4696-56-4 |

|---|---|

| Molecular Formula | C24H46CaO4 |

| Molecular Weight | 438.7 g/mol |

| IUPAC Name | calcium;dodecanoate |

| Standard InChI | InChI=1S/2C12H24O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

| Standard InChI Key | HIAAVKYLDRCDFQ-UHFFFAOYSA-L |

| SMILES | CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |

| Canonical SMILES | CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |

Introduction

| Parameter | Details |

|---|---|

| Chemical Name | Calcium laurate |

| CAS Number | 4696-56-4 |

| Chemical Formula | C24H46CaO4 or C12H24O2.1/2Ca |

| Molecular Weight | 438.70 g/mol |

| EINECS | 225-166-3 |

Chemical Properties and Synthesis

Calcium laurate is characterized by its specific molecular structure, which contributes to its distinctive properties. The compound has a molecular weight of 438.7 g/mol and exists as a white powder at room temperature .

The synthesis of calcium laurate typically follows a straightforward process involving the reaction of lauric acid with calcium hydroxide or calcium oxide in an aqueous medium. The specific procedure often involves the following steps:

-

Addition of lauric acid to a 50% ethanol aqueous solution

-

Heating and stirring the mixture

-

Addition of sodium hydroxide solution and stirring

-

Addition of calcium chloride dihydrate dissolved in ethanol aqueous solution

-

Filtration of the resulting white turbid solution

-

Recovery, washing, and drying of the precipitate to obtain pure calcium laurate

This synthesis method can be adjusted depending on the required purity and intended application of the final product. The resulting calcium laurate exhibits high melting point characteristics and excellent lubricity and water repellency, which are key properties for many of its industrial applications .

In aqueous solutions, calcium laurate has limited solubility, approximately 4.2×10^-5 mol L^-1. When dissolved in water, a portion of the calcium laurate dissociates, releasing calcium ions and forming lauric acid. This dissociation behavior plays a significant role in its bactericidal properties .

Table 2: Physical and Chemical Properties of Calcium Laurate

| Property | Characteristic |

|---|---|

| Appearance | White powder |

| Solubility in water | 4.2×10^-5 mol L^-1 |

| Key properties | High melting point, excellent lubricity, water repellency |

| SMILES notation | CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Ca+2] |

Applications of Calcium Laurate

Cosmetic Applications

In the cosmetics industry, calcium laurate serves as an effective emulsifier, stabilizer, and lubricant. Its ability to enhance texture and stability in creams and lotions makes it a popular ingredient in various skincare products. The compound's effectiveness in mixing water and oil-based ingredients contributes to the creation of stable emulsions, which are essential for high-quality cosmetic formulations .

Calcium laurate's water repellency properties are particularly beneficial in water-resistant formulations, while its emulsification capabilities help create smooth, consistent product textures. These properties make it a valuable ingredient in lotions, creams, makeup, and other personal care items where stability and texture are crucial quality factors .

Pharmaceutical Applications

In pharmaceutical formulations, calcium laurate is commonly employed as a tablet and capsule coating agent. Its lubricating properties provide benefits in topical formulations, enhancing the application and effectiveness of medicinal creams .

The compound's surfactant properties also play a significant role in improving the absorption and efficacy of certain medications. This makes calcium laurate particularly valuable in formulations where drug delivery and bioavailability are critical considerations .

Furthermore, the selective bactericidal properties of calcium laurate against specific bacteria, particularly Staphylococcus aureus and Propionibacterium acnes, suggest potential applications in pharmaceutical products targeting skin conditions associated with these bacterial species .

Industrial Applications

In industrial settings, calcium laurate serves multiple functions across various manufacturing processes. One of its primary industrial applications is as a heat stabilizer in the production of polyvinyl chloride (PVC), where it enhances the material's resistance to thermal degradation .

Beyond PVC production, calcium laurate is utilized as a heat stabilizer for other polymers including polyethylene (PE), polypropylene (PP), polyurethane (PU), and acrylonitrile butadiene styrene (ABS). It also functions as a lubricant for PVC processing, improving manufacturing efficiency and product quality .

The compound's lubricating and stabilizing properties make it valuable in various industrial formulations where thermal stability and processing efficiency are critical factors .

Food Applications

In the food industry, calcium laurate serves as a multi-functional additive with applications as a binder, emulsifier, stabilizer, and anticaking agent. These properties contribute to improved texture, stability, and shelf life of various food products .

The compound's generally recognized safety status from regulatory authorities (when used at recommended levels) makes it suitable for food applications where safety and regulatory compliance are paramount considerations .

Bactericidal Properties

Selective Bactericidal Activity

One of the most significant recent findings regarding calcium laurate is its selective bactericidal activity against specific bacterial species. Research has demonstrated that calcium laurate exhibits high selective bactericidal activity against Staphylococcus aureus and Propionibacterium acnes, while showing comparatively low bactericidal activity against Staphylococcus epidermidis .

This selective action is particularly notable as S. aureus is associated with various skin infections, while P. acnes plays a significant role in acne development. The ability to target these bacteria specifically, while having minimal impact on S. epidermidis (which is generally considered a beneficial commensal skin bacterium), suggests potential applications in dermatological formulations .

Table 3: Bactericidal Activity of Calcium Laurate at Different pH Levels

| pH | Activity Against S. aureus | Activity Against P. acnes | Activity Against S. epidermidis |

|---|---|---|---|

| 5.0 | Strong (reduction to <0.1 log CFU mL^-1 after 3 hours) | Strong (reduction to 0.7 log CFU mL^-1 after 3 hours) | Strong (reduction from 5.3 to 3.2 log CFU mL^-1 after 24 hours) |

| 6.0 | Strong (reduction to <0.1 log CFU mL^-1 after 3 hours) | Strong (reduction to <0.1 log CFU mL^-1 after 24 hours) | Minimal (4.8 log CFU mL^-1 after 24 hours) |

| 7.0 | Weak (reduction to 4.9 log CFU mL^-1 after 24 hours) | Weak (reduction to 4.6 log CFU mL^-1 after 24 hours) | Minimal |

Effect of pH on Bactericidal Activity

Research has demonstrated that the bactericidal activity of calcium laurate is significantly influenced by pH conditions. Specifically, calcium laurate shows enhanced bactericidal properties under acidic conditions compared to neutral pH environments .

Against S. aureus, calcium laurate exhibits rapid bactericidal action at pH 5.0 and 6.0, reducing bacterial counts to less than 0.1 log CFU mL^-1 within 3 hours. In contrast, at pH 7.0, the bactericidal action is considerably slower, with significant bacterial populations remaining even after 24 hours of exposure .

For P. acnes, a similar pattern is observed, with stronger bactericidal activity at lower pH levels. At pH 6.0, calcium laurate completely eliminates P. acnes within 24 hours, while at pH 7.0, substantial bacterial populations persist even after 24 hours of exposure .

Mechanisms of Action

The bactericidal activity of calcium laurate is believed to operate through multiple mechanisms. Research suggests that its action may involve both the direct effect of calcium laurate particles on bacteria and the action of trace components formed when calcium laurate dissolves in water .

When calcium laurate dissolves in water (albeit at low concentrations of approximately 4.2×10^-5 mol L^-1), a portion dissociates into calcium ions and lauric acid. Fatty acids like lauric acid are known to increase fluidization of bacterial cell membranes and exert bactericidal effects by acting on ion channels, enzymes, and DNA .

The pH-dependent activity of calcium laurate may be related to changes in its dissociation behavior and the subsequent availability of free lauric acid, which possesses known antimicrobial properties. Additionally, pH may influence the interaction between calcium laurate (or its dissociation products) and bacterial cell membranes, affecting the compound's ability to disrupt membrane integrity and cellular functions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume